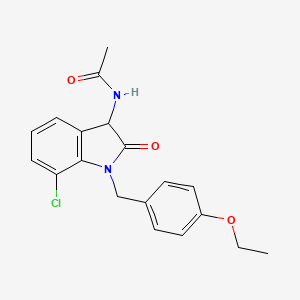

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[7-chloro-1-[(4-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-3-25-14-9-7-13(8-10-14)11-22-18-15(5-4-6-16(18)20)17(19(22)24)21-12(2)23/h4-10,17H,3,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYCBOMCSLDYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C(=O)C(C3=C2C(=CC=C3)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide typically involves the following steps:

Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Chloro Substituent: Chlorination of the indolin-2-one core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using an ethoxybenzyl halide and a suitable base.

Formation of the Acetamide Moiety: The final step involves the acylation of the indolin-2-one derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the indolin-2-one core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Applications De Recherche Scientifique

N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs targeting specific biological pathways.

Pharmacology: It has been studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Biological Research: The compound can be used as a tool to study the biological mechanisms and pathways involved in disease progression.

Industrial Applications: It may have applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.

Affecting Gene Expression: Influencing the expression of genes involved in disease-related pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Indolinone-Based Acetamides

a. (E)-2-(1-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 54, )

- Structural Similarities : Shares the 4-ethoxybenzyl and 2-oxoindolin-3-ylidene motifs with the target compound.

- Implications: The quinoline moiety may enhance DNA intercalation or kinase inhibition, common in anticancer agents. The target compound’s simpler acetamide group might favor metabolic stability over potency.

b. 2-(4,7-Dimethyl-2-oxoindolin-3-yl)acetamide (Compound 196, )

- Structural Similarities : Contains a 2-oxoindolin-3-ylacetamide core.

- Key Differences : Lacks the 7-chloro and 4-ethoxybenzyl groups; instead, it has 4,7-dimethyl substituents and a difluorophenyl side chain.

- Implications : Methyl groups may reduce steric hindrance, while difluorophenyl groups improve metabolic resistance. The target compound’s chloro and ethoxy groups likely confer distinct electronic and solubility profiles.

Benzothiazole and Arylacetamide Derivatives

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ()

- Structural Similarities : Acetamide linkage to a heterocyclic aromatic system.

- Key Differences: Benzothiazole replaces the indolinone core; 3-chlorophenyl and trifluoromethyl groups enhance hydrophobicity and electron-withdrawing effects.

- Implications: Benzothiazoles are common in antimicrobial and anticancer agents. The target compound’s indolinone core may offer better hydrogen-bonding capacity for enzyme targeting.

b. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Similarities : Features an acetamide group linked to a heterocyclic system (pyrazolone).

- Implications: Pyrazolone derivatives often exhibit anti-inflammatory activity. The target compound’s indolinone scaffold may prioritize kinase or protease inhibition.

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor; )

- Structural Similarities : Share the acetamide backbone.

- Key Differences: Herbicides lack the indolinone core and instead have chloro-substituted aromatic rings and alkyl chains.

- Implications: The target compound’s indolinone and ethoxybenzyl groups differentiate it from agricultural chemicals, suggesting a pharmaceutical rather than pesticidal application.

Key Research Findings and Inferences

Critical Analysis of Structural and Functional Divergence

- 4-Ethoxybenzyl vs. 4-Methoxy/Chloro Groups : The ethoxy group’s larger size compared to methoxy (as in ) may reduce metabolic oxidation, extending half-life.

- 7-Chloro Substitution : Unlike 4,7-dimethyl in , the chloro group at C7 could sterically hinder enzyme binding or enhance halogen-bonding interactions.

- Indolinone vs. Pyrazolone/Benzothiazole Cores: Indolinone’s non-planar structure (vs. planar benzothiazole) may allow better adaptation to enzyme active sites.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for N-(7-chloro-1-(4-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide?

The synthesis typically involves multi-step reactions starting from indole derivatives and chloro/ethoxy-substituted precursors. Key steps include:

- Coupling reactions : Use coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the indolinone core .

- Substitution and functionalization : Optimize temperature (60–100°C) and solvent systems (e.g., DMF or THF) to introduce the 4-ethoxybenzyl group .

- Purification : Recrystallization or column chromatography to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A combination of spectral and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray crystallography : To resolve ambiguous structural features (e.g., conformation of the ethoxybenzyl group) .

- HPLC : Monitor purity and detect by-products during synthesis .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity against cancer or inflammatory targets?

Methodologies include:

- In vitro assays : Use cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, HepG2) and ELISA to measure cytokine inhibition (e.g., TNF-α, IL-6) .

- Molecular docking : Simulate interactions with targets like COX-2 or tubulin, using software like AutoDock Vina .

- Enzyme inhibition studies : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

Q. What strategies address solubility challenges in pharmacological studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

- pH adjustment : Test solubility across physiological pH ranges (4.5–7.4) to identify optimal conditions for in vivo delivery .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Substituent modification : Replace the 4-ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance receptor binding .

- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to improve metabolic stability .

- Activity cliffs : Compare analogs with minor structural changes to identify critical pharmacophore elements .

Q. How should researchers resolve contradictions in reported biological activity data?

- Standardized protocols : Replicate assays under consistent conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and NF-κB pathway analysis .

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What methodologies are recommended for toxicity and pharmacokinetic profiling?

- ADME studies : Use Caco-2 cell models for intestinal absorption and cytochrome P450 assays for metabolic stability .

- Acute toxicity testing : Conduct OECD Guideline 423 trials in rodent models to determine LD₅₀ .

- Plasma protein binding : Equilibrium dialysis to assess unbound fraction in bloodstream .

Q. How can synthetic scale-up be optimized without compromising yield?

- Flow chemistry : Implement continuous flow reactors to improve reaction control and reduce side products .

- Microwave-assisted synthesis : Enhance reaction rates and purity for key steps (e.g., cyclization) .

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratios, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.